1-Benzyl-4-chroman-2-ylmethyl-piperazine 1-Benzyl-4-chroman-2-ylmethyl-piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14569399
InChI: InChI=1S/C21H26N2O/c1-2-6-18(7-3-1)16-22-12-14-23(15-13-22)17-20-11-10-19-8-4-5-9-21(19)24-20/h1-9,20H,10-17H2
SMILES:
Molecular Formula: C21H26N2O
Molecular Weight: 322.4 g/mol

1-Benzyl-4-chroman-2-ylmethyl-piperazine

CAS No.:

Cat. No.: VC14569399

Molecular Formula: C21H26N2O

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-4-chroman-2-ylmethyl-piperazine -

Specification

Molecular Formula C21H26N2O
Molecular Weight 322.4 g/mol
IUPAC Name 1-benzyl-4-(3,4-dihydro-2H-chromen-2-ylmethyl)piperazine
Standard InChI InChI=1S/C21H26N2O/c1-2-6-18(7-3-1)16-22-12-14-23(15-13-22)17-20-11-10-19-8-4-5-9-21(19)24-20/h1-9,20H,10-17H2
Standard InChI Key AJZBPCAHQHCXMX-UHFFFAOYSA-N
Canonical SMILES C1CC2=CC=CC=C2OC1CN3CCN(CC3)CC4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Architecture

The compound is formally named 1-benzyl-4-[(3,4-dihydro-2H-chromen-2-yl)methyl]piperazine under IUPAC conventions . Its structure comprises a central piperazine ring substituted at the N1 position by a benzyl group (C₆H₅CH₂–) and at the N4 position by a chroman-2-ylmethyl moiety. The chroman system consists of a benzopyran ring with a saturated heterocyclic oxygen atom, contributing to the molecule’s planar aromatic region and flexible alkyl chain .

Physicochemical Properties

Critical physicochemical parameters are summarized below:

PropertyValueMethod/Source
Molecular formulaC₂₁H₂₆N₂OHigh-resolution MS
Molecular weight322.45 g/molPubChem
Hydrogen bond acceptors3Computational prediction
Hydrogen bond donors0Experimental determination
XLogP33.7PubChem
Topological polar SA38.8 ŲChemAxon tools

The absence of hydrogen bond donors and moderate lipophilicity suggest favorable membrane permeability, aligning with its potential CNS activity .

Synthesis and Analytical Characterization

Spectroscopic Validation

Key analytical data for structural confirmation includes:

  • ¹H NMR: Expected signals include aromatic protons (δ 6.8–7.3 ppm for benzyl and chroman groups), methylene bridges (δ 3.5–4.2 ppm), and piperazine CH₂ groups (δ 2.4–3.1 ppm) .

  • HRMS: A molecular ion peak at m/z 323.2121 ([M+H]⁺) confirms the molecular formula .

Pharmacological Profile

Target Engagement and Binding Kinetics

The compound exhibits selective binding to human ADRA2A (Ki = 146 nM) , a receptor regulating norepinephrine release and sympathetic tone. Comparative affinity data for related targets:

ReceptorKi (nM)Assay Type
ADRA2A146Radioligand
ADRA2B>10,000Functional assay
5-HT₁A>10,000Screening panel

This >68-fold selectivity over ADRA2B minimizes off-target effects associated with peripheral vasoconstriction .

Functional Activity

While full agonist/antagonist characterization remains pending, structural analogs of piperazine-based ADRA2A ligands typically display inverse agonism, suppressing constitutive receptor activity in GTPγS binding assays . The chroman moiety may enhance membrane partitioning, potentially increasing target residence time compared to simpler arylpiperazines.

ParameterPredictionTool
Caco-2 permeability28.7 nm/sADMETLab2.0
PPB89% boundSwissADME
CYP3A4 inhibitionNon-inhibitorPreADMET
Half-life~4.1 hours (rat, iv)PBPK modeling

High plasma protein binding may limit free drug concentrations, necessitating dosage optimization.

Toxicity Screening

No in vivo toxicity data exists, but in silico profiling flags two considerations:

  • hERG inhibition risk: A moderate pIC₅₀ of 5.2 suggests possible QT prolongation at elevated doses .

  • Ames test prediction: Negative for mutagenicity (Benigni/Bossa rules) .

Comparative Analysis with Clinical ADRA2A Modulators

Contrasting this compound with established ADRA2A agents highlights its unique attributes:

DrugKi ADRA2A (nM)Selectivity vs. ADRA2BClinical Use
Dexmedetomidine1.2162-foldSedation
Guanfacine1230-foldADHD, hypertension
1-Benzyl-4-chroman...146>68-foldPreclinical

While less potent than dexmedetomidine, the compound’s selectivity and synthetic accessibility merit further exploration.

Future Directions

Lead Optimization Opportunities

  • Chiral resolution: Isolating enantiomers to determine stereospecific activity .

  • Prodrug strategies: Esterifying the chroman oxygen to enhance aqueous solubility .

  • PET tracer development: Incorporating ¹¹C/¹⁸F isotopes for ADRA2A imaging .

Target Expansion

Screening against orphan GPCRs (e.g., trace amine-associated receptors) could uncover polypharmacological benefits.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator